(S)-3-Iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, often referred to as IBZM, is a benzamide derivative classified as a dopamine D-2 receptor antagonist. [] It plays a significant role in scientific research as a potential imaging agent for dopamine D-2 receptors in the central nervous system. []
The primary chemical reaction discussed is the competitive binding of IBZM to dopamine D-2 receptors. [] Various ligands were tested, revealing a rank order of potency for binding: spiperone > (S)-(-)-IBZM > (+)-butaclamol >> (R)-(+)-IBZM > (S)-(-)-BZM > dopamine > ketanserin > SCH23390 >> propranolol. []
The primary application of IBZM, specifically the [123I] labeled version, is as a potential imaging agent for investigating dopamine D-2 receptors in the human central nervous system. [] Its high specificity and affinity for these receptors make it a suitable candidate for studying dopamine-related disorders and treatments. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1
CAS No.: 876657-17-9